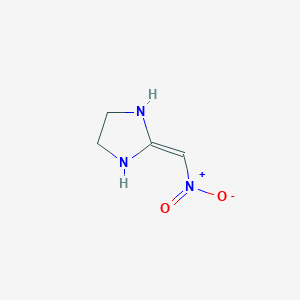

2-(硝基亚甲基)咪唑烷

描述

Synthesis Analysis

The synthesis of 2-(nitromethylene)imidazolidine derivatives involves various strategies, including the condensation of aldehydes with ethylenediamines and subsequent modification to introduce the nitromethylene moiety. For example, the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine illustrates the planarity of the 2-(nitromethylene)imidazolidine fragment, which may be attributed to electron delocalization and the influence of the electron-withdrawing NO2 group (Dongmei Li et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-(nitromethylene)imidazolidine derivatives has been extensively studied. The title compound, as mentioned in the synthesis of (E)-1-(2,2-Dimethoxyethyl)-2-(nitromethylidene)imidazolidine, demonstrates a near-planar structure, indicative of electron delocalization effects facilitated by the NO2 group. Such structural features are crucial for understanding the compound's reactivity and properties (Dongmei Li et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-(nitromethylene)imidazolidine include cycloadditions and reactions with nitroalkenes and aldehydes. The novel C(2)-symmetric bis(imidazolidine)pyridine (PyBidine) ligand, for instance, showcases the "chiral fences" role of imidazolidine rings, facilitating endo-selective reactions of imino esters and nitroalkenes with high enantioselectivity (T. Arai et al., 2010).

科学研究应用

杀虫活性: 2-(硝基亚甲基)咪唑烷及其类似物因其杀虫特性而受到研究。例如,刘、兰福德和卡西达(1993 年)探讨了这些化合物作为家蝇头部膜中乙酰胆碱受体中吡虫啉结合的抑制剂的作用。他们发现抑制吡虫啉结合的效力与神经毒性相关,神经毒性以击倒效应衡量 (Liu, Lanford, & Casida, 1993).

分子结构分析: 李等人(2010 年)分析了 2-(硝基亚甲基)咪唑烷衍生物的分子结构,结果表明该片段接近平面。该结构对于理解电子离域和吸电子 NO2 基团的影响至关重要 (Li et al., 2010).

与烯烃和醛类的化学反应: 德光(1990 年)研究了 2-(硝基亚甲基)咪唑烷与带有吸电子基团和醛类的烯烃的反应。这项研究提供了对迈克尔型加成产物和其他二氮杂环衍生物形成的见解 (Tokumitsu, 1990).

对胆碱能受体的作用: 白等人(1991 年)探讨了吡虫啉和相关的硝基亚甲基对已识别昆虫运动神经元胆碱能受体的作用。这项研究对于理解这些化合物如何影响昆虫神经系统至关重要 (Bai et al., 1991).

有机电合成应用: 阿什加里甘杰等人(2020 年)报道了从 2-(硝基亚甲基)咪唑烷电合成新型四氢咪唑并[1,2-a]吡啶-5(1H)-酮衍生物,证明了其在创建与生物活性杂环相关的稠合多环结构中的潜力 (Asghariganjeh et al., 2020).

缓蚀: 席尔瓦等人(2021 年)对恶唑烷和咪唑烷化合物(包括 2-(硝基亚甲基)咪唑烷)作为水溶液 HCl 中钢腐蚀的抑制剂进行了比较研究。他们发现这些化合物可作为有效的缓蚀剂 (Silva et al., 2021).

安全和危害

未来方向

There is ongoing research into the synthesis and applications of 2-(Nitromethylene)imidazolidine. For example, there is interest in developing novel classes of neonicotinoids to confront current resistance and prevent further development of resistant strains . Additionally, the compound is being studied for its potential use in the synthesis of larger homologous molecules .

属性

IUPAC Name |

2-(nitromethylidene)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXNZFJZRFHBLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159739 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Nitromethylene)imidazolidine | |

CAS RN |

13623-98-8 | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

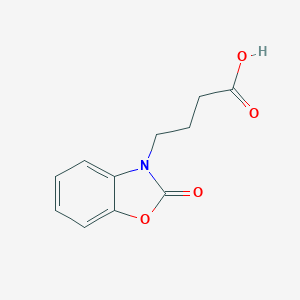

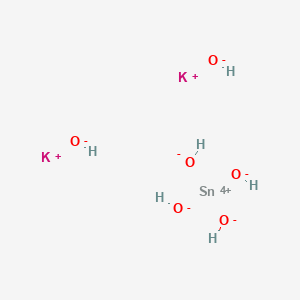

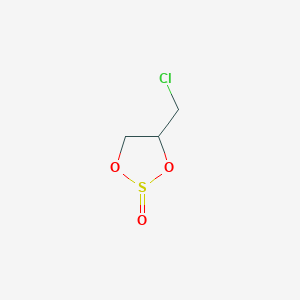

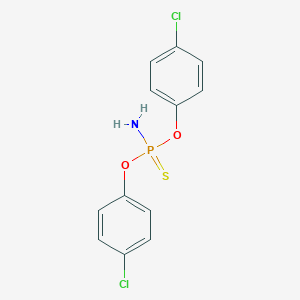

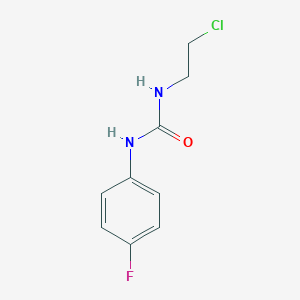

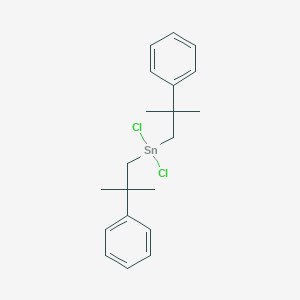

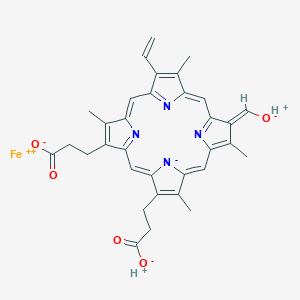

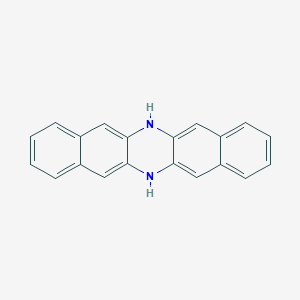

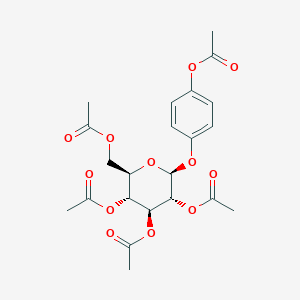

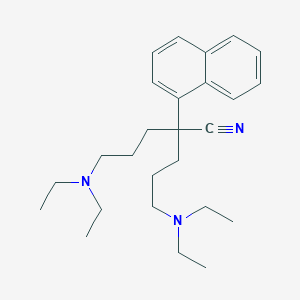

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)